molecular formula C24H26N4O5S B1665350 Amenamevir CAS No. 841301-32-4

Amenamevir

カタログ番号: B1665350
CAS番号: 841301-32-4
分子量: 482.6 g/mol
InChIキー: MNHNIVNAFBSLLX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アメナメビルは、アメナリーフという商品名でも知られており、帯状疱疹(ヘルペス・ゾスター)の治療に主に使用される抗ウイルス薬です。 これは、ウイルスDNA複製に不可欠なゾスターウイルスのヘリカーゼ・プライマー複合体の阻害剤として作用します アメナメビルは、2017年に日本で帯状疱疹の治療薬として承認されました .

化学反応の分析

アメナメビルは、以下を含むさまざまな化学反応を起こします。

    酸化: アメナメビルは、スルホキシドとスルホンを形成するように酸化されることができるチオピラン環を含んでいます。

    置換: アメナメビル中の芳香環は、求電子芳香族置換反応を起こすことができます。

    加水分解: アメナメビル中のアミド結合は、酸性または塩基性条件下で加水分解されて、対応するカルボン酸とアミンを生成することができます。

これらの反応で使用される一般的な試薬には、酸化剤(過酸化水素など)、求電子剤(ハロゲンなど)、加水分解のための酸または塩基などがあります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究アプリケーション

アメナメビルは、特に医学とウイルス学の分野で、いくつかの科学研究アプリケーションを持っています。

科学的研究の応用

Treatment of Herpes Zoster

Amenamevir has been extensively studied for its effectiveness against herpes zoster (shingles). In Japan, over 1.24 million patients have been treated with this compound, demonstrating a favorable safety profile with mild adverse effects such as thrombocytopenia and gingival bleeding . Clinical trials indicate that this compound significantly reduces the time to healing compared to placebo, making it a viable option for managing herpes zoster symptoms .

Management of Genital Herpes

Recent studies have highlighted the efficacy of this compound in treating recurrent genital herpes. A phase 3 trial showed that a single dose of this compound reduced the median time to lesion healing significantly compared to placebo (4.0 days vs. 5.1 days) with no serious safety concerns reported . This positions this compound as a promising alternative for patients seeking effective episodic therapy.

Comparative Efficacy

A comparative analysis of this compound and other antiviral agents reveals its superior potency against both HSV and VZV strains. The effective concentration (EC50) values for this compound against HSV-1 and HSV-2 range from 0.038 to 0.10 µM, which is markedly lower than those for acyclovir (1.3–5.9 µM) and other HPIs . Furthermore, this compound has shown synergistic effects when combined with acyclovir and valacyclovir in vitro and in vivo .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has a favorable profile, allowing for once-daily dosing due to its prolonged half-life and effective plasma concentrations maintained over time . Population pharmacokinetic modeling suggests that maintaining plasma concentrations above a certain threshold is critical for optimal therapeutic outcomes in herpes infections .

Safety Profile

The safety profile of this compound has been established through extensive post-marketing surveillance and clinical trials. Most adverse events reported are mild, including transient effects like palpitations and minor bleeding incidents . Serious side effects are rare, underscoring its potential as a safe treatment option for patients with herpes infections.

Case Study: Herpes Zoster Treatment

In a clinical setting involving immunocompetent patients with herpes zoster, treatment with this compound resulted in rapid lesion healing and pain resolution compared to traditional therapies like acyclovir . The study emphasized the importance of early intervention with this compound to mitigate severe symptoms associated with herpes zoster.

Case Study: Recurrent Genital Herpes

A multicenter trial evaluating patient-initiated therapy with this compound demonstrated significant improvements in healing times for genital herpes lesions compared to placebo controls . The findings support the use of this compound as an effective self-administered treatment option for recurrent episodes.

作用機序

アメナメビルは、ヘルペスウイルスのヘリカーゼ・プライマー複合体を阻害することで、抗ウイルス効果を発揮します。この複合体は、ウイルスDNAの巻き戻し、およびDNA複製に必要なRNAプライマーの合成を担当しています。 この複合体を阻害することで、アメナメビルはウイルス複製フォークの進行を阻止し、ウイルスDNA合成と複製を停止させます アメナメビルの分子標的は、ウイルスDNA複製に不可欠なヘリカーゼとプライマー酵素です .

類似の化合物との比較

アメナメビルは、ヘリカーゼ・プライマー複合体の特異的な阻害のために、抗ウイルス薬の中でユニークです。類似の化合物には、以下が含まれます。

アメナメビルのユニークな点は、HSVとVZVの両方を阻害できることです。一方、プリテリビルなどの他のヘリカーゼ・プライマー阻害剤は、主にHSVに対して活性があります .

生物活性

Amenamevir, also known as ASP2151, is a novel helicase-primase inhibitor developed for the treatment of herpes virus infections, particularly herpes zoster (shingles) and herpes simplex virus (HSV) infections. Its unique mechanism of action and favorable pharmacological profile have led to its approval and widespread use in Japan and other regions. This article explores the biological activity of this compound, focusing on its antiviral efficacy, safety profile, and clinical applications.

This compound targets the helicase-primase complex of herpes viruses, which is essential for viral DNA replication. Unlike traditional antivirals like acyclovir, which rely on viral DNA synthesis for their efficacy, this compound exhibits antiviral activity independent of this process. This characteristic allows it to maintain effectiveness even in cells with high levels of viral replication.

Antiviral Efficacy

In Vitro Studies

Research has demonstrated that this compound possesses potent antiviral activity against various strains of HSV and varicella-zoster virus (VZV). The effective concentration (EC50) values for this compound against HSV-1 and HSV-2 range from 0.038 to 0.10 µM, which is significantly lower than those for acyclovir (1.3–5.9 µM) . Furthermore, this compound has shown efficacy against acyclovir-resistant strains of HSV, making it a valuable option in treating resistant infections.

Table 1: Comparative Antiviral Potency

Virus TypeThis compound EC50 (µM)Acyclovir EC50 (µM)
HSV-10.038 - 0.101.3 - 5.9
HSV-20.038 - 0.101.3 - 5.9
VZVMore potent than acyclovirN/A

Clinical Trials and Efficacy

Herpes Zoster Treatment

This compound has been evaluated in multiple clinical trials for its efficacy in treating herpes zoster. An exploratory study involving immunocompromised patients showed a significant improvement in skin symptoms after treatment with this compound (400 mg once daily). The overall improvement rate was reported at 79.2% by day 7, with further improvements noted by days 14 and 28 .

Case Study: Immunocompromised Patients

In a study involving 24 immunocompromised patients receiving this compound, the primary endpoint was met with a notable rate of symptom improvement by day 14. Adverse events were minimal, indicating a favorable safety profile .

Table 2: Efficacy Outcomes in Clinical Trials

Study PhasePatient PopulationImprovement Rate Day 7 (%)Improvement Rate Day 14 (%)
Exploratory StudyImmunocompromised Patients79.295.7
Phase III TrialGeneral PopulationN/AN/A

Safety Profile

Post-marketing surveillance in Japan has indicated that this compound is generally well tolerated, with side effects including thrombocytopenia and mild gastrointestinal issues being reported but not serious . The drug can be administered without dose adjustment in patients with renal impairment, enhancing its usability across diverse patient populations.

特性

IUPAC Name

N-(2,6-dimethylphenyl)-N-[2-[4-(1,2,4-oxadiazol-3-yl)anilino]-2-oxoethyl]-1,1-dioxothiane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S/c1-16-4-3-5-17(2)22(16)28(24(30)19-10-12-34(31,32)13-11-19)14-21(29)26-20-8-6-18(7-9-20)23-25-15-33-27-23/h3-9,15,19H,10-14H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHNIVNAFBSLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=C(C=C2)C3=NOC=N3)C(=O)C4CCS(=O)(=O)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027753
Record name Amenamevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

841301-32-4
Record name Amenamevir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=841301-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amenamevir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841301324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amenamevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11701
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amenamevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMENAMEVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94X46KW4AE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amenamevir
Reactant of Route 2
Reactant of Route 2
Amenamevir
Reactant of Route 3
Reactant of Route 3
Amenamevir
Reactant of Route 4
Reactant of Route 4
Amenamevir
Reactant of Route 5
Reactant of Route 5
Amenamevir
Reactant of Route 6
Reactant of Route 6
Amenamevir
Customer
Q & A

Q1: What is the mechanism of action of Amenamevir?

A1: this compound is a helicase-primase inhibitor, targeting the enzymatic activity of the helicase-primase complex essential for viral DNA replication in herpesviruses like HSV-1, HSV-2, and VZV. [, , , , , ] Unlike nucleoside analogs that require phosphorylation by viral thymidine kinase, this compound directly inhibits the helicase-primase complex. [, , , ] This direct inhibition prevents viral DNA replication, effectively targeting both acyclovir-susceptible and acyclovir-resistant strains. [, , , ]

Q2: How does this compound's mechanism differ from that of acyclovir?

A2: Acyclovir requires phosphorylation by viral thymidine kinase to become active, while this compound directly inhibits the helicase-primase complex without needing prior phosphorylation. [, , , , ] This difference is significant because it allows this compound to remain effective against acyclovir-resistant strains where the viral thymidine kinase is often mutated. [, , ] Additionally, this compound's antiviral activity is not dependent on the viral replication cycle, unlike acyclovir. []

Q3: What are the downstream effects of this compound's inhibition of the helicase-primase complex?

A3: By inhibiting the helicase-primase complex, this compound directly prevents viral DNA replication, effectively halting the progression of the viral infection. [, , , ] This inhibition leads to a reduction in viral load, ultimately contributing to the resolution of herpesvirus infections. []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research papers delve into the pharmacological properties and clinical applications of this compound, they do not explicitly state its molecular formula or weight. For precise structural data, it is recommended to refer to chemical databases like PubChem or ChemSpider.

Q5: Has research been conducted on this compound's compatibility and stability in different material formulations?

A5: Yes, research has explored this compound's formulation in gummi formulations using solid dispersions with polyvinyl alcohol (PVA) as carriers. [] The study investigated various PVAs with different degrees of hydrolysis and found PVA 80 to be the most suitable carrier for gummi formulations due to its superior dissolution, stability, and in vivo absorption in dogs. []

Q6: What is known about the absorption, metabolism, and excretion of this compound?

A6: this compound demonstrates rapid absorption following oral administration, reaching peak drug concentration in plasma within 1.0 to 1.5 hours. [] The drug primarily undergoes hepatic metabolism, mainly by CYP3A4, and is subsequently excreted primarily in feces (74.6% of the administered dose), followed by urine (20.6%). [, ]

Q7: Are there any known drug interactions with this compound?

A7: Yes, this compound is both a substrate and an inducer of CYP3A4 and can participate in drug interactions. [] Co-administration with drugs metabolized by CYP3A4, such as quetiapine, may lead to decreased blood levels of those drugs, potentially affecting their efficacy. [] this compound also induces CYP2B6 and inhibits CYP2C8, potentially impacting the metabolism of co-administered drugs that are substrates of these enzymes. [, ]

Q8: Has the efficacy of this compound been evaluated in preclinical models?

A9: Yes, this compound has been extensively studied in various preclinical models. For instance, in a murine model of HSV-1 infection, this compound effectively suppressed intradermal HSV-1 growth in a dose-dependent manner. [] Additionally, continuous infusion of this compound significantly reduced intradermal HSV-1 titers, demonstrating its efficacy in vivo. []

Q9: What about clinical trials? Has this compound proven effective in treating herpes zoster in humans?

A10: Yes, this compound's efficacy and safety have been confirmed in clinical trials involving patients with herpes zoster. [, , ] A phase 3 study demonstrated that this compound 400 mg once daily was non-inferior to valacyclovir 1000 mg three times daily in achieving cessation of new lesion formation by day 4 of treatment. []

Q10: Is there a risk of developing resistance to this compound?

A11: While this compound is effective against acyclovir-resistant strains, the emergence of resistance to this compound itself has been observed in vitro. [] Studies have identified specific mutations in the UL5 helicase and UL52 primase genes of HSV-1 and HSV-2 that confer resistance to this compound. []

Q11: What is the significance of the K356N mutation in UL5 helicase in relation to this compound resistance?

A12: The K356N mutation in UL5 helicase is significant because it is the most frequently observed mutation in this compound-resistant HSV-1 strains. [] Viruses carrying this mutation exhibit a 10-fold higher resistance to this compound compared to other mutants. [] Interestingly, this mutation does not appear to affect viral growth in vitro or virulence in vivo, suggesting that this compound-resistant strains with this mutation may still pose a clinical challenge. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。